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Methyl 2-ethoxycyclopent-1-ene-1-carboxylate
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Overview
Description
Methyl 2-ethoxycyclopent-1-ene-1-carboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclopentene, featuring an ethoxy group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethoxycyclopent-1-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 2-ethoxycyclopent-1-ene-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in a suitable solvent, such as toluene, to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The process may also include steps for purification, such as distillation or recrystallization, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethoxycyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
Chemical Synthesis
1.1. Building Block for Complex Molecules
Methyl 2-ethoxycyclopent-1-ene-1-carboxylate serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. This property is particularly useful in the development of pharmaceuticals and agrochemicals.
1.2. Cyclopropanation Reactions
The compound can be utilized in cyclopropanation reactions, where it acts as a precursor to create cyclopropane derivatives. These derivatives are valuable in medicinal chemistry due to their ability to mimic natural products and enhance biological activity. For instance, the incorporation of cyclopropane rings can improve the pharmacokinetic properties of drug candidates.
Medicinal Chemistry
2.1. Anticancer Activity
Recent studies have investigated the potential anticancer properties of derivatives synthesized from this compound. For example, compounds derived from this precursor have shown promising activity against various cancer cell lines, including prostate and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Derivatives
Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | K562 (CML) | 5.0 | Apoptosis induction |
Compound B | PC3 (Prostate) | 12.3 | Cell cycle arrest |
Compound C | SW620 (Colon) | 7.8 | ERK pathway inhibition |
This table summarizes findings from recent research where derivatives of this compound demonstrated varying degrees of cytotoxicity against different cancer types.
Agrochemical Applications
3.1. Pesticide Development
The compound is also being explored for its potential applications in the agrochemical sector, particularly as an intermediate in the synthesis of novel pesticides and herbicides. Its structural features may enhance the efficacy and selectivity of these agrochemicals, leading to improved crop protection strategies.
Material Science
4.1. Polymer Chemistry
In material science, this compound can be used as a monomer in polymerization reactions to create new materials with desirable properties such as flexibility and durability. These materials may find applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which methyl 2-ethoxycyclopent-1-ene-1-carboxylate exerts its effects depends on the specific reaction or application. In general, the compound’s reactivity is influenced by the presence of the ethoxy and ester groups, which can participate in various chemical transformations. The molecular targets and pathways involved may include interactions with enzymes or receptors in biological systems, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl cyclopent-1-ene-1-carboxylate
- Ethyl 2-oxocyclopentanecarboxylate
- Methyl 1-cyclopentene-1-carboxylate
Uniqueness
Methyl 2-ethoxycyclopent-1-ene-1-carboxylate is unique due to the presence of both an ethoxy group and a carboxylate ester group on the cyclopentene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Biological Activity
Methyl 2-ethoxycyclopent-1-ene-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H14O3
- Molecular Weight : 174.21 g/mol
The compound features a cyclopentene ring, which contributes to its unique reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.
- Anti-inflammatory Effects : Preliminary data suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation in various tissues.
- Cytotoxicity : Some derivatives of cyclopentene carboxylates have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may affect key signaling pathways such as MAPK and NF-kB, which are critical in inflammation and cancer progression.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anti-inflammatory | Reduction in inflammatory markers | |
Cytotoxicity | Induction of apoptosis in cancer cells |
Table 2: Pharmacokinetic Properties
Case Studies
Several case studies have investigated the biological effects of compounds related to this compound:
-
Study on Antimicrobial Properties :
- A study evaluated the antimicrobial effects against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at concentrations above 50 µg/mL.
-
Anti-inflammatory Research :
- In vitro experiments showed that the compound reduced TNF-alpha levels in macrophages, suggesting a potential role in treating inflammatory diseases.
-
Cytotoxicity Assessment :
- A study involving various cancer cell lines (e.g., breast and prostate cancer) reported IC50 values in the micromolar range, indicating promising anticancer activity.
Properties
Molecular Formula |
C9H14O3 |
---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 2-ethoxycyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-3-12-8-6-4-5-7(8)9(10)11-2/h3-6H2,1-2H3 |
InChI Key |
KJMKDMJQYRHAJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(CCC1)C(=O)OC |
Origin of Product |
United States |
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